molecular formula C24H43Cl2N3O3 B12755574 Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-butyl-1-piperazinyl)ethyl ester, dihydrochloride CAS No. 141312-22-3

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-butyl-1-piperazinyl)ethyl ester, dihydrochloride

Cat. No.: B12755574
CAS No.: 141312-22-3
M. Wt: 492.5 g/mol
InChI Key: MWGBPOIXNPPPCV-UHFFFAOYSA-N
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Description

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-butyl-1-piperazinyl)ethyl ester, dihydrochloride is a chemical compound with the molecular formula C24H41N3O3·2HCl . This compound is known for its unique structure, which includes a carbamic acid moiety, a heptyloxyphenyl group, and a butyl-substituted piperazine ring. It has a molecular weight of 492.53 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-butyl-1-piperazinyl)ethyl ester, dihydrochloride typically involves multiple steps. The process begins with the preparation of the heptyloxyphenyl intermediate, followed by the introduction of the carbamic acid group. The final step involves the esterification with 2-(4-butyl-1-piperazinyl)ethyl alcohol and subsequent conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-butyl-1-piperazinyl)ethyl ester, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-butyl-1-piperazinyl)ethyl ester, dihydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-butyl-1-piperazinyl)ethyl ester, dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: Other compounds with similar structures include various carbamic acid esters and amides.

    Phenyl-substituted piperazines: Compounds with a phenyl group attached to a piperazine ring, such as certain pharmaceuticals and research chemicals.

Uniqueness

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-butyl-1-piperazinyl)ethyl ester, dihydrochloride is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

141312-22-3

Molecular Formula

C24H43Cl2N3O3

Molecular Weight

492.5 g/mol

IUPAC Name

2-(4-butylpiperazin-1-yl)ethyl N-(2-heptoxyphenyl)carbamate;dihydrochloride

InChI

InChI=1S/C24H41N3O3.2ClH/c1-3-5-7-8-11-20-29-23-13-10-9-12-22(23)25-24(28)30-21-19-27-17-15-26(16-18-27)14-6-4-2;;/h9-10,12-13H,3-8,11,14-21H2,1-2H3,(H,25,28);2*1H

InChI Key

MWGBPOIXNPPPCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCN(CC2)CCCC.Cl.Cl

Origin of Product

United States

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